molecular formula C7H10O2 B049227 1-Cyclopropyl-1,3-butanedione CAS No. 21573-10-4

1-Cyclopropyl-1,3-butanedione

Cat. No.: B049227
CAS No.: 21573-10-4
M. Wt: 126.15 g/mol
InChI Key: KLCGMDWRXACELA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,3-butanedione is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclopropyl group attached to a butanedione moiety. This compound is known for its unique chemical properties and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1,3-butanedione can be synthesized through several methods. One common method involves the reaction of cyclopropylmethyl ketone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-1,3-butanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,3-butanedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1,3-pentanedione
  • 1-Cyclopropyl-1,3-hexanedione
  • 1-Cyclopropyl-1,3-heptanedione

Uniqueness

1-Cyclopropyl-1,3-butanedione is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. Its cyclopropyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGMDWRXACELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452004
Record name 1-Cyclopropyl-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-10-4
Record name 1-Cyclopropyl-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylbutane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Magnesium turnings (3.04 g, 125 mmol), suspended in methanol (145 ml), were heated to reflux under nitrogen for 1 hour, then cooled to room temperature and the β-keto acid from Preparation 2 (25.5 g, 250 mmol) dissolved in methanol (25 ml) was added dropwise, with ice-cooling. The reaction mixture was stirred for 1 hour, at room temperature, and then the solvent was removed under reduced pressure to give the magnesium salt of the acid. Meanwhile, cyclopropane-carboxylic acid (9.91 ml, 125 mmol) was dissolved in dimethylformamide (200 ml). Carbonyldiimidazole (22.4 g, 138 mmol) was then added portionwise, under nitrogen, at 0° C. This reaction mixture was stirred for 1.5 hours, and then the magnesium salt from above was added as a solution in N,N-dimethylformamide (100 ml) at 0° C. The reaction mixture was allowed to stir at room temperature for 92 hours, and then it was poured into 2M aqueous hydrochloric acid (85 ml), followed by dilution with water (170 ml). The mixture was extracted with diethyl ether (6×200 ml), and the combined organic extracts were then washed with brine (3×200 ml), dried over magnesium sulphate and concentrated under reduced pressure. The residual orange oil was purified by flash chromatography on silica gel eluting with pentane:diethyl ether (100:0 then 90:10 then 80:20, by volume) to provide the title compound (7.39 g, 24%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=0.83-0.95 (m, 2H), 1.06-1.10 (m, 2H), 1.54-1.63 (m, 1H), 2.00 (s, 3H); LRMS (electrospray): m/z 149 [MNa+].
Quantity
9.91 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Five
Yield
24%

Synthesis routes and methods II

Procedure details

To a stirring solution of THF (100 mL) was added potassium tert-butoxide (5.60 g, 49.5 mmol), followed by a mixture of cyclopropyl methyl ketone (3.27 mL, 33 mmol) and ethyl acetate (9.69 mL, 99 mmol) in 30 mL THF at 35° C., via addition funnel over a 25 min period. The contents were heated and stirred at 60° C. After 3 h, the contents were removed from heating, and allowed to cool to room temperature. The reaction mixture was carefully diluted with 30 mL 2 N HCl and stirred for 10 min. The mixture was extracted with diethyl ether (3×50 mL), and the combined organic layers washed with brine (1×50 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. Purification by chromatography on silica gel (eluent: 0 to 15% EtOAc in hexanes) with good separation afforded 1-cyclopropyl-1,3-butanedione as a light yellow colored oil, 3.9 g in ˜75% purity (residual solvent), for an overall yield of 70%. 1H NMR (400 MHz, CDCl3) δ ppm 0.89-0.96 (m, 2H), 1.09-1.15 (m, 2H), 1.59-1.69 (m, 1H), 2.04 (s, 3H), 5.63 (s, 1H), 15.5-16.0 (br s, 1H).
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
9.69 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Boron trifluoride gas is introduced for one hour at 40° C. into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone. There is formed a black oily product, which is diluted with 800 ml of ether. The ether phase is then washed 4 times with 300 ml of water each time, and, with ice cooling, 30% sodium hydroxide solution is finally added until the pH value is ~9. The ether layer is separated, and the aqueous phase is extracted three times with 300 ml of ether each time. The ether phases are collected, dried over sodium sulfate, purified with active charcoal, filtered, and concentrated by evaporation. The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant. The yield after removal of the solvent by evaporation is 22 g of the title compound as light-coloured oil; refractive index nD24 : 1.488.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a a stirring solution of THF (100 mL) was suspended potassium tert-butoxide (5.60 g, 49.5 mmol), followed by a mixture of cyclopropyl methyl ketone (3.27 mL, 33 mmol) and ethyl acetate (9.69 mL, 99 mmol) in 30 mL THF at 35° C., via addition funnel over a 25 min period. The contents were heated and stirred at 60° C. After 3 h, the contents were removed from heating, and allowed to stir with cooling to room temperature. The reaction mixture was carefully diluted with 30 mL 2N HCl and stirred for 10 min. The mixture was extracted with diethyl ether (3×50 mL), and the combined organic layers washed with brine (1×50 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude oil was chromatographed on silica gel (eluent: 0 to 15% EtOAc in hexanes) with good separation to afford the desired product as a light yellow colored oil, 3.9 g in ˜75% purity (residual solvent), for an overall yield of 70%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.89-0.96 (m, 2H), 1.09-1.15 (m, 2H), 1.59-1.69 (m, 1H), 2.04 (s, 3H), 5.63 (s, 1H), 15.5-16.0 (br s, 1H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
9.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropyl-1,3-butanedione
Reactant of Route 2
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1-Cyclopropyl-1,3-butanedione
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Reactant of Route 6
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1-Cyclopropyl-1,3-butanedione
Customer
Q & A

Q1: What is the synthetic route for 1-cyclopropyl-1,3-butanedione and how does it impact the overall yield of Cyprodinil?

A1: this compound is synthesized via a condensation reaction between cyclopropyl methyl ketone and ethyl acetate. This reaction can be catalyzed by polyethylene glycol or polyethylene glycol dimethyl ether, using sodium ethoxide as a base []. This method offers a cost-effective and efficient route compared to using more expensive and hazardous bases like potassium methoxide or potassium tert-butoxide. Optimization of the reaction conditions, such as solvent, temperature, and molar ratio of reactants, significantly influences the yield of this compound. Research indicates that using isopropyl ether as the solvent, a specific molar ratio of reactants, and controlled temperature and time result in a 72.4% overall yield of Cyprodinil with 96.1% purity []. This highlights the importance of optimizing each step in the synthesis to maximize the final product yield.

Q2: What analytical techniques are employed to confirm the structure of this compound and the final product, Cyprodinil?

A2: Both 1H NMR and IR spectroscopy are valuable tools for structural characterization. Researchers utilize these techniques to confirm the structure of both the intermediate, this compound, and the final product, Cyprodinil [, ]. These spectroscopic methods provide insights into the arrangement of atoms and functional groups within the molecule, confirming the success of the synthesis.

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